Cas no 866808-57-3 (2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide)

2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide is a fluorinated quinoline derivative with a sulfonyl and acetamide functionalization, exhibiting potential as a bioactive intermediate in medicinal chemistry. Its structure combines a dihydroquinolinone core with fluorinated aromatic substituents, enhancing electronic properties and metabolic stability. The presence of fluorine atoms may improve binding affinity and selectivity in target interactions, while the sulfonyl and methoxyphenyl groups contribute to solubility and pharmacokinetic optimization. This compound is suited for research applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization, making it a valuable scaffold for structure-activity relationship studies.
2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide structure
866808-57-3 structure
Product Name:2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide
CAS No:866808-57-3
MF:C24H18F2N2O5S
MW:484.471931934357
CID:6340640
PubChem ID:2137094
Update Time:2025-06-03

2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide
    • AKOS001821484
    • 866808-57-3
    • 2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
    • F1604-0726
    • 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
    • 2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
    • Inchi: 1S/C24H18F2N2O5S/c1-33-18-7-5-17(6-8-18)27-23(29)14-28-13-22(24(30)20-12-16(26)4-11-21(20)28)34(31,32)19-9-2-15(25)3-10-19/h2-13H,14H2,1H3,(H,27,29)
    • InChI Key: BUVLBNZCIWAXTG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(C1C(C2C=C(C=CC=2N(CC(NC2C=CC(=CC=2)OC)=O)C=1)F)=O)(=O)=O

Computed Properties

  • Exact Mass: 484.09044918g/mol
  • Monoisotopic Mass: 484.09044918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 890
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 101Ų

2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide Pricemore >>

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Additional information on 2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide

Introduction to 2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide (CAS No. 866808-57-3) and Its Applications in Modern Chemical Biology

The compound 2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide (CAS No. 866808-57-3) represents a significant advancement in the field of chemical biology, particularly in the design and development of novel pharmacophores. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple fluorine atoms and a benzenesulfonyl group contributes to its unique physicochemical properties, making it a promising candidate for further exploration.

Recent studies have highlighted the role of fluorinated quinoline derivatives in the development of bioactive molecules. The structural motif of 2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide incorporates key pharmacophoric elements that are known to enhance binding affinity and metabolic stability. Specifically, the fluoro substituents at the 2-position and 6-position of the quinoline ring contribute to lipophilicity and electronic modulation, while the benzenesulfonyl group at the 3-position introduces a hydrogen bond acceptor capability. These features are critical for optimizing interactions with biological targets.

In the context of contemporary drug discovery, this compound has been investigated for its potential as an intermediate in synthesizing kinase inhibitors. Quinoline derivatives are well-documented scaffolds in oncology research, exhibiting efficacy against various signaling pathways implicated in cancer progression. The incorporation of a fluoro group at the 6-position has been shown to improve solubility and oral bioavailability, which are crucial factors in drug development. Furthermore, the presence of a methoxyphenylacetamide moiety at the nitrogen position enhances binding interactions with protein targets, making this compound a versatile tool for medicinal chemists.

Advanced computational studies have been employed to elucidate the binding mode of 2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide to relevant biological targets. Molecular docking simulations indicate strong interactions with ATP-binding pockets of kinases, suggesting its utility as a lead compound for further optimization. The fluoro groups are predicted to engage in favorable hydrophobic interactions, while the sulfonyl and amide groups provide critical hydrogen bonding networks. These insights have guided synthetic modifications aimed at enhancing potency and selectivity.

Experimental validation of these computational predictions has been conducted through enzymatic assays and cell-based assays. Preliminary results demonstrate inhibitory activity against several kinases of interest, with IC50 values that rival existing marketed drugs. The fluorinated quinoline scaffold appears to be particularly effective in disrupting aberrant signaling pathways associated with tumor growth and metastasis. Additionally, structural modifications have been explored to mitigate off-target effects, ensuring that this compound remains a viable candidate for clinical translation.

The synthesis of 2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include Suzuki-Miyaura cross-coupling reactions for introducing the fluoro groups and palladium-catalyzed acylation for forming the amide bond. These reactions are performed under optimized conditions to ensure high yields and purity, which are essential for subsequent biological evaluations.

The impact of fluorine substitution on pharmacokinetic properties has been extensively studied. Fluorine atoms are known to modulate metabolic stability by influencing electron density and steric hindrance around reactive sites. In the case of 2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide, these effects contribute to prolonged half-life and improved bioavailability upon oral administration. Such attributes are highly desirable in drug development pipelines.

Future directions for research on this compound include exploring its potential in combination therapies with other anticancer agents. Preclinical studies are underway to assess synergistic effects when used alongside targeted therapies or immunotherapy regimens. The versatility of this scaffold also suggests its applicability beyond oncology, potentially in treating inflammatory diseases or infectious disorders where kinase inhibition plays a role.

In conclusion,2-6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxyoноmethylquinofamidone (CAS No. 866808–57–3) stands as a testament to the innovative approaches being pursued in chemical biology and drug discovery. Its unique structural features and demonstrated biological activity make it a valuable asset for researchers seeking novel therapeutics. As our understanding of disease mechanisms evolves, compounds like this will continue to serve as critical tools in advancing therapeutic strategies across multiple disciplines.

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